molecular formula C16H15NO B1412381 2-Benzylisoindoline-5-carbaldehyde CAS No. 1446282-08-1

2-Benzylisoindoline-5-carbaldehyde

Cat. No.: B1412381
CAS No.: 1446282-08-1
M. Wt: 237.3 g/mol
InChI Key: WGXRXXWXLXWGFP-UHFFFAOYSA-N
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Description

Significance of Isoindoline (B1297411) Scaffolds in Synthetic Methodologies

The isoindoline core is a prominent heterocyclic motif found in a variety of natural products and biologically active compounds. This structural unit, a bicyclic system consisting of a fused benzene (B151609) and a pyrrolidine (B122466) ring, provides a rigid and defined three-dimensional geometry. In synthetic chemistry, isoindoline scaffolds are prized for their ability to serve as versatile platforms for the introduction of various functional groups, leading to the generation of diverse chemical libraries. The development of synthetic methods to access functionalized isoindolines is an active area of research, driven by the quest for new therapeutic agents and materials. chemicalbook.combldpharm.com The substitution pattern on both the aromatic ring and the nitrogen atom allows for fine-tuning of the molecule's steric and electronic properties.

Role of Carbaldehyde Functional Groups in Organic Synthesis

The carbaldehyde, or aldehyde, functional group (-CHO) is one of the most fundamental and reactive entities in organic chemistry. cymitquimica.comspectrabase.com Its polarized carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation. nih.govsigmaaldrich.com Aldehydes are precursors to a vast array of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with amines). sigmaaldrich.com This reactivity is harnessed in numerous name reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, which are fundamental tools for molecular construction. The presence of a carbaldehyde group on an aromatic ring, as in 2-Benzylisoindoline-5-carbaldehyde, allows for its participation in reactions that modify the core scaffold or build upon it.

Contextualization of this compound within Advanced Synthetic Chemistry

While specific research focused exclusively on this compound is limited in publicly available literature, its structural components suggest a significant role in advanced synthetic chemistry. The combination of the isoindoline nucleus and the carbaldehyde function in a single molecule offers a powerful tool for the synthesis of complex heterocyclic systems. For instance, the carbaldehyde group can be used as a handle for further molecular elaboration through various condensation and coupling reactions, while the isoindoline nitrogen can be involved in directing metallation or other transformations. The benzyl (B1604629) group on the nitrogen atom also influences the molecule's reactivity and solubility.

Based on the synthesis of analogous compounds, a plausible route to this compound would involve the N-benzylation of a pre-formed isoindoline-5-carbaldehyde (B12960509) or the formylation of 2-benzylisoindoline. The latter could potentially be achieved through methods like the Vilsmeier-Haack reaction, a common method for introducing aldehyde groups onto electron-rich aromatic rings.

The table below outlines the key structural components of this compound and their respective roles in synthesis.

Structural ComponentRole in Synthesis
Isoindoline Scaffold Provides a rigid, bicyclic framework for building complex molecules. Allows for functionalization on the aromatic ring and nitrogen atom.
Carbaldehyde Group Acts as a highly reactive electrophilic site for nucleophilic attack, enabling a wide range of chemical transformations and the introduction of further complexity.
N-Benzyl Group Modifies the electronic properties and steric environment of the isoindoline nitrogen. Can influence the regioselectivity of subsequent reactions.

The strategic placement of the carbaldehyde group at the 5-position of the isoindoline ring offers specific opportunities for regioselective synthesis, allowing for the construction of targeted isomers of more complex molecules. This level of control is crucial in areas such as medicinal chemistry, where the precise arrangement of atoms can determine a compound's biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXRXXWXLXWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184028
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
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Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-08-1
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzylisoindoline 5 Carbaldehyde

Retrosynthetic Analysis of the 2-Benzylisoindoline-5-carbaldehyde Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, several logical disconnections can be proposed, highlighting different potential synthetic routes.

Disconnection of the N-Benzyl Bond: The most straightforward disconnection involves breaking the bond between the nitrogen atom of the isoindoline (B1297411) ring and the benzyl (B1604629) group. This leads to two key precursors: isoindoline-5-carbaldehyde (B12960509) and a benzyl halide (e.g., benzyl bromide). This approach relies on the functionalization of a pre-formed isoindoline system.

Disconnection of the Heterocyclic Ring: A more fundamental approach involves breaking the bonds that form the isoindoline ring itself. This typically involves disconnecting the two C-N bonds, leading back to a suitably functionalized benzene (B151609) derivative, such as 4-(bromomethyl)benzene-1,2-dicarbaldehyde or a related ortho-disubstituted xylene, and benzylamine.

Disconnection of the Formyl Group: A third strategy considers the introduction of the aldehyde group as a final step. This disconnection, via a functional group interconversion (FGI), points to 2-benzylisoindoline as the immediate precursor, which would then undergo an aromatic formylation reaction.

These primary retrosynthetic pathways are summarized in the table below.

Disconnection StrategyPrecursorsCorresponding Forward Reaction
C(sp²)-CHO Bond2-Benzylisoindoline + Formylating AgentAromatic Formylation
N-Benzyl BondIsoindoline-5-carbaldehyde + Benzyl HalideN-Alkylation
C-N Ring Bonds1,2-Bis(halomethyl)benzene derivative + BenzylamineCyclization/Annulation

Established Synthetic Routes to Isoindoline Derivatives

The isoindoline heterocyclic core is present in numerous natural products and pharmacologically active compounds. mdpi.com Consequently, a variety of synthetic methods have been developed for its construction.

The formation of the isoindoline ring is often achieved through intramolecular or intermolecular cyclization reactions. A common and effective method is the double N-alkylation of a primary amine with an o-xylylene dihalide. For instance, the reaction of o-xylylene dibromide with benzylamine in the presence of a base would directly yield the 2-benzylisoindoline core.

Other notable cyclization strategies include:

Reductive Amination: The condensation of phthalaldehyde with a primary amine, followed by reduction of the resulting di-imine or intermediate species, can afford the isoindoline ring.

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a route to isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org

[2+2+2] Cycloaddition Reactions: Dirhodium-catalyzed or Iridium(III)-catalyzed [2+2+2] cycloadditions of diynes and alkynes can be employed to construct highly functionalized aromatic systems, including the isoindoline framework. organic-chemistry.orgresearchgate.net

Cascade Radical Cyclization: Iron(III) chloride can be used as a mild oxidant to promote cascade radical cyclization reactions, leading to the formation of benzo[f]isoindole derivatives. mdpi.com

Once the isoindoline nucleus is formed, it can be further modified. The most relevant functionalization for the synthesis of the target molecule is N-alkylation. The nitrogen atom of the isoindoline ring is a secondary amine and acts as a nucleophile. It can be readily alkylated with electrophiles such as benzyl halides (benzyl chloride or bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to prevent quaternization. This method is analogous to the synthesis of the related compound 1-Benzylindoline-5-carbaldehyde, which can be prepared by the direct N-alkylation of indoline-5-carbaldehyde. This approach is often high-yielding and allows for the introduction of various substituents on the nitrogen atom.

Functionalization can also occur on the aromatic ring of the isoindoline system through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position.

While this compound is an achiral molecule, the synthesis of chiral isoindoline derivatives is of significant interest in medicinal chemistry. researchgate.net Stereochemical control is crucial when substituents are present at the 1 and/or 3 positions of the isoindoline ring.

Key strategies for achieving stereocontrol include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable enantioselective cyclization or functionalization reactions. For example, synergistic palladium and Brønsted acid catalysis has been used for the diastereoselective cyclization of chiral sulfinamides to provide chiral isoindolines. organic-chemistry.org

Substrate Control: Starting with enantiomerically pure precursors that contain a stereocenter allows for the transfer of chirality during the ring-forming reaction, often proceeding through a diastereoselective transition state.

Introduction of the 5-Carbaldehyde Moiety

The introduction of a formyl (-CHO) group onto the aromatic ring is a critical step in one of the main synthetic pathways to this compound. This is typically achieved through electrophilic aromatic substitution.

Formylation reactions introduce an aldehyde group onto an electron-rich aromatic ring. wikipedia.org The isoindoline ring system is generally activated towards electrophilic substitution. Several classical and modern formylation methods are applicable.

Reaction NameReagentsDescription
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃) and a substituted amide (e.g., N,N-dimethylformamide, DMF)This reaction involves the formation of a Vilsmeier reagent (an electrophilic iminium salt), which then attacks the aromatic ring. It is a mild and widely used method for formylating electron-rich aromatic compounds. nih.govrsc.org
Gattermann-Koch Reaction Carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system (e.g., AlCl₃/CuCl)This method directly introduces a formyl group using CO as the source. It is typically effective on benzene and activated derivatives but requires high pressure and acidic conditions. purechemistry.orgyoutube.com
Gattermann Reaction Hydrogen cyanide (HCN) and HCl, or alternative cyanide sources like zinc cyanide (Zn(CN)₂)A variation of the Gattermann-Koch reaction that uses a source of cyanide to form an intermediate aldimine, which is then hydrolyzed to the aldehyde. wikipedia.org
Duff Reaction Hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid)This reaction is particularly useful for the ortho-formylation of phenols but can also be applied to other activated aromatic systems. wikipedia.org
Rieche Formylation Dichloromethyl methyl ether (Cl₂CHOMe) with a Lewis acid catalyst (e.g., TiCl₄, SnCl₄)This method uses a stable formyl cation equivalent. The reaction with TiCl₄ has been shown to be effective for a wide range of aromatic rings, including phenols and methoxybenzenes, with regioselectivity often promoted by coordination with the metal center. nih.gov

The choice of formylation method would depend on the stability of the 2-benzylisoindoline substrate to the reaction conditions and the desired regioselectivity. Given the structure of the isoindoline, substitution is expected to occur on the benzene ring, with the 5-position being a likely site for substitution.

Oxidation Pathways to Aldehydes

The aldehyde functional group in this compound is a critical feature for its use as a synthetic intermediate. Its introduction is typically achieved through the oxidation of a more reduced precursor, such as a primary alcohol or a methyl group, which is already attached to the isoindoline framework. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

One primary synthetic route involves the oxidation of the corresponding primary alcohol, (2-benzylisoindolin-5-yl)methanol. This precursor can be oxidized using a variety of reagents that are known to be effective for the conversion of primary alcohols to aldehydes. libretexts.org Common methods include:

Chromium-based reagents : Acidified solutions of sodium or potassium dichromate(VI) are effective oxidizing agents. libretexts.org To avoid over-oxidation, the aldehyde can be distilled off as it forms, or an excess of the alcohol can be used. libretexts.org

Activated Dimethyl Sulfoxide (DMSO) : The Swern oxidation, which utilizes DMSO activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), is a widely used method that operates under mild conditions. acsgcipr.orgyork.ac.uk

Hypervalent Iodine Reagents : Reagents such as the Dess-Martin periodinane (DMP) are known for their mildness and high efficiency in oxidizing primary alcohols to aldehydes with minimal side reactions. acsgcipr.org

Catalytic Oxidation : Greener approaches often employ catalytic systems. For instance, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl). acsgcipr.org

An alternative strategy begins with a precursor such as 5-methyl-2-benzylisoindoline. The direct oxidation of the benzylic methyl group to an aldehyde while keeping the isoindoline core intact requires carefully selected conditions. Strong oxidizing agents tend to convert the methyl group directly to a carboxylic acid. However, specific methods have been developed for this transformation, such as the use of ceric ammonium nitrate or chromium-based reagents under controlled conditions.

The following table summarizes various oxidation methods applicable to the synthesis of aromatic aldehydes from primary alcohols.

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
K₂Cr₂O₇ / H₂SO₄Acidic, heatingInexpensiveToxic chromium waste, risk of over-oxidation
Swern Oxidation (DMSO, (COCl)₂)Low temperature (-78 °C)High yield, mild conditionsRequires cryogenic temperatures, unpleasant odor
Dess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Mild, high selectivityExpensive, potentially explosive
TEMPO / NaOClBiphasic, 0 °C to RTCatalytic, environmentally friendlierRequires careful pH control

Masked Aldehyde Precursors and Unmasking Protocols

To circumvent potential issues with the reactivity of the aldehyde group during other synthetic steps, such as the N-benzylation of the isoindoline ring, a "masked aldehyde" or protecting group strategy can be employed. This involves protecting the aldehyde functionality in a precursor, carrying it through one or more synthetic transformations, and then "unmasking" or deprotecting it to reveal the aldehyde in the final stages of the synthesis.

The most common protecting groups for aldehydes are acetals, which are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. oup.com Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. researchgate.net These groups are robust and inert to many reagents, especially bases, nucleophiles, and reducing agents, making them ideal for protecting the aldehyde during N-alkylation procedures which often employ basic conditions. oup.comlibretexts.org

The synthesis could therefore proceed from isoindoline-5-carbaldehyde ethylene acetal (B89532). This intermediate would undergo N-benzylation, and the resulting this compound ethylene acetal would then be deprotected.

The unmasking, or hydrolysis, of the acetal back to the aldehyde is typically achieved by treatment with aqueous acid. masterorganicchemistry.com Various conditions can be used for this deprotection step, ranging from strong acids to milder Lewis acid catalysts, depending on the sensitivity of the rest of the molecule. organic-chemistry.orgorganic-chemistry.org For instance, a catalytic amount of a Lewis acid like erbium triflate (Er(OTf)₃) in wet nitromethane can cleave acetals under gentle conditions. organic-chemistry.org A highly chemoselective method for deprotecting acetals derived from aldehydes in the presence of those from ketones involves the use of triethylsilyl trifluoromethanesulfonate (TESOTf) and 2,6-lutidine. acs.orgacs.org

Protecting GroupProtection ConditionsStabilityDeprotection Conditions
Dimethyl AcetalCH(OMe)₃, H⁺Bases, nucleophiles, hydrides, oxidantsAqueous acid, Lewis acids (e.g., Er(OTf)₃)
1,3-Dioxolane (Ethylene Acetal)Ethylene glycol, H⁺, Dean-StarkBases, nucleophiles, hydrides, oxidantsAqueous acid, TESOTf/2,6-lutidine

Incorporation of the N-Benzyl Substituent

A key step in the synthesis of this compound is the formation of the C-N bond between the isoindoline nitrogen and the benzyl group. This can be accomplished through several standard organic transformations.

N-Alkylation Strategies on Isoindoline Nitrogen

Direct N-alkylation is a straightforward and common method for introducing the benzyl group. This approach involves the reaction of a pre-formed isoindoline core, such as isoindoline-5-carbaldehyde (or its protected acetal form), with a benzylating agent. The most common agents are benzyl halides, like benzyl chloride or benzyl bromide.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the isoindoline, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent and temperature can influence the reaction rate and yield. While direct alkylation of amines can sometimes lead to over-alkylation, in the case of forming a tertiary amine from a secondary amine like isoindoline, this is the desired outcome. N-alkylation of indoline derivatives with various alcohols, including benzylic ones, has been shown to proceed efficiently with iron or ruthenium catalysts, often yielding the N-alkylated products in high yields (up to 99%). nih.gov

Reductive Amination Approaches

Reductive amination offers an alternative and powerful route to construct the 2-benzylisoindoline moiety, often in a one-pot procedure. masterorganicchemistry.com This method involves the reaction of a suitable dicarbonyl compound with benzylamine. For the synthesis of the isoindoline ring system, a precursor like 1,2-bis(halomethyl)benzene or a phthalaldehyde derivative could be envisioned, which cyclizes upon reaction with the primary amine.

A more direct reductive amination approach would involve the condensation of an appropriate dialdehyde precursor with benzylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to not reduce the initial aldehyde and can selectively reduce the iminium ion as it is formed. masterorganicchemistry.com This method is highly versatile and avoids the use of alkyl halides. researchgate.net Efficient reductive aminations of aldehydes with benzylamine have been developed using various catalytic systems, including iridium complexes in aqueous solutions. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Yield Optimization and Atom Economy

In the oxidation step , methods like the Swern oxidation or the use of Dess-Martin periodinane generally provide high yields for the conversion of alcohols to aldehydes. acsgcipr.org Catalytic methods, such as those using TEMPO, can also be highly efficient.

For N-alkylation , yields are often very high, with some catalytic systems reporting yields of up to 99% for the N-alkylation of indolines with alcohols. nih.gov

Reductive amination is also known for its high efficiency, with many procedures providing the desired amine products in excellent yields (80-95%). researchgate.net

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org It provides a different perspective on efficiency than percentage yield, as a high-yielding reaction can still generate significant waste.

Oxidation Reactions: The atom economy of oxidation reactions can vary greatly. The use of stoichiometric, heavy-metal-based oxidants like chromium reagents results in poor atom economy, as the metal reagent becomes waste. york.ac.uk In contrast, catalytic oxidations that use molecular oxygen or hydrogen peroxide as the terminal oxidant have a much higher atom economy. acsgcipr.org The Swern oxidation has a notably low atom economy of about 26.7% due to the stoichiometric use of DMSO, oxalyl chloride, and triethylamine. york.ac.uk

N-Alkylation vs. Reductive Amination:

Direct N-alkylation with benzyl chloride (C₇H₇Cl) and a base like triethylamine (C₆H₁₅N) produces the desired product along with triethylammonium chloride (C₆H₁₆ClN) as a byproduct. The atoms of the byproduct are not incorporated into the final product, lowering the atom economy.

A reductive amination approach that condenses a dialdehyde with benzylamine followed by reduction with a hydride source like H₂ (catalytic hydrogenation) can have a very high atom economy, with water being the only major byproduct. jocpr.com Addition reactions, such as catalytic hydrogenation, are inherently 100% atom-economical. jocpr.com

The following table provides a conceptual comparison of the two main strategies.

Synthetic StrategyKey StepsTypical YieldsAtom Economy Considerations
Strategy A 1. Formation of isoindoline-5-carbaldehyde precursor. 2. N-alkylation. 3. (If needed) Deprotection.High for N-alkylation step.N-alkylation (a substitution reaction) generates salt byproducts, lowering atom economy.
Strategy B 1. Reductive amination/cyclization of a dicarbonyl precursor with benzylamine.High for reductive amination step.If using catalytic hydrogenation, atom economy is very high (addition reaction). Use of borohydride reagents lowers it.

Catalyst Systems and Reaction Conditions

The successful synthesis of this compound is highly dependent on the selection of appropriate catalyst systems and the precise control of reaction conditions for each synthetic step.

Synthesis of the Isoindoline Core:

The formation of the isoindoline ring system can be achieved through various catalytic methods. One common approach is the reductive amination of a suitable phthalaldehyde derivative or the reduction of a phthalimide precursor. For instance, the hydrogenation of phthalonitrile can yield isoindoline. In a documented procedure, 5% platinum on carbon is used as the catalyst in tetrahydrofuran (B95107). The reaction is conducted at 60°C under a hydrogen pressure of 180 bars for 5 to 6 hours chemicalbook.com.

Another versatile method involves the palladium-catalyzed one-pot synthesis of polycyclic isoindolines from 2-bromomethylbenzaldehyde and a primary amine, such as tryptamine. This reaction is typically carried out in the presence of a base like triethylamine nih.gov.

N-Benzylation of the Isoindoline Precursor:

Once a 5-substituted isoindoline is obtained, the next crucial step is the introduction of the benzyl group at the nitrogen atom. This is typically achieved through N-alkylation using benzyl halides (e.g., benzyl bromide or benzyl chloride). While this reaction can sometimes proceed without a catalyst in the presence of a suitable base, catalytic methods offer milder conditions and improved yields.

Palladium-catalyzed N-benzylation has been reported for various aminoisoquinolines using benzylic alcohols in water, functioning under a borrowing hydrogen strategy. This atom-economical process can proceed without the need for a base or other additives researchgate.net. Although not directly demonstrated on isoindoline itself in the available literature, this method presents a potentially greener alternative to traditional alkylations.

Formation of the Carbaldehyde Group:

The introduction of the carbaldehyde group at the 5-position can be approached in two main ways: direct formylation of the 2-benzylisoindoline skeleton or the conversion of a pre-existing functional group at the 5-position.

Direct Formylation: Direct formylation of aromatic heterocycles can be challenging and may lead to a mixture of products. However, various formylation methods exist for related aromatic systems. For instance, a palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH offers mild conditions organic-chemistry.org. Another approach is the visible-light-mediated C-3 formylation of indoles using eosin Y as a photoredox catalyst, with tetramethylethylenediamine as the carbon source organic-chemistry.org. The applicability of these methods to 2-benzylisoindoline would require experimental validation.

Conversion from a Carboxylic Acid: A more controlled approach involves the synthesis of 2-benzylisoindoline-5-carboxylic acid, followed by its reduction to the corresponding aldehyde. The selective reduction of a carboxylic acid to an aldehyde can be achieved using various reagents and catalysts. A notable modern method is the direct reduction of carboxylic acids to aldehydes with hydrosilane via visible light photoredox catalysis. This method is praised for its mild conditions and high yields rsc.org. Ruthenium complexes have also been shown to catalyze the dehydrogenative synthesis of carboxylic acids from primary alcohols, a transformation that in reverse could conceptually be applied, though direct reduction is more common dtu.dk.

A summary of potential catalyst systems and associated reaction conditions is presented in the table below.

Transformation Catalyst System Typical Reaction Conditions
Isoindoline Synthesis5% Platinum on Carbon60°C, 180 bar H₂, 5-6 hours
Palladium catalyst (e.g., from [Pd(allyl)(cod)]BF₄)23°C to 50°C, with a base (e.g., Et₃N)
N-BenzylationPalladium (e.g., Pd(OAc)₂)In water, potentially at elevated temperatures (e.g., 140°C)
Formylation (from Aryl Halide)Palladium catalystMild conditions, with a formylating agent (e.g., isocyanide) and a reductant (e.g., Et₃SiH)
Aldehyde formation (from Carboxylic Acid)Photoredox catalyst (e.g., Eosin Y)Visible light, with a hydrosilane reductant

Solvent Selection and Environmental Considerations

For the Synthesis of the Isoindoline Core:

In the synthesis of polycyclic isoindolines, chlorinated solvents such as dichloromethane and dichloroethane have been shown to provide high yields nih.gov. However, these solvents are associated with environmental and health concerns. Toluene is mentioned as a nonpolar alternative that also gives a high yield and allows for higher reaction temperatures nih.gov. Tetrahydrofuran (THF) is used as a solvent in the platinum-catalyzed hydrogenation of phthalonitrile to isoindoline chemicalbook.com.

For N-Benzylation:

Traditional N-alkylation reactions are often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. A greener alternative is the use of water as a solvent in the palladium-catalyzed N-benzylation of aminoisoquinolines with benzylic alcohols, which also avoids the need for organic solvents as the primary reaction medium researchgate.net.

For Formylation and Related Transformations:

The solvent choice for formylation is highly dependent on the specific method employed. For palladium-catalyzed reductive carbonylation of aryl iodides, various organic solvents can be used organic-chemistry.org. In the context of visible-light photoredox catalysis for the reduction of carboxylic acids to aldehydes, organic solvents are also typically employed rsc.org.

Environmental Considerations:

The synthesis of this compound, like many multi-step organic syntheses, presents several environmental considerations:

Solvent Waste: The use of volatile organic compounds (VOCs) as solvents contributes to air pollution and waste generation. The development of syntheses in greener solvents like water or the use of solvent-free conditions is a key goal.

Catalyst Toxicity and Recovery: Heavy metal catalysts, particularly palladium, are often used. While highly effective, they can be toxic and costly. Efficient recovery and recycling of these catalysts are important for sustainable synthesis. The use of heterogeneous catalysts, such as platinum on carbon, facilitates easier separation and reuse chemicalbook.com.

Atom Economy: Synthetic routes that proceed with high atom economy, such as the "borrowing hydrogen" strategy for N-benzylation, are preferable as they generate less waste researchgate.net.

Energy Consumption: Reactions requiring high temperatures and pressures, such as the high-pressure hydrogenation for isoindoline synthesis, have a higher energy demand chemicalbook.com. The development of methods that proceed under milder conditions, such as photoredox catalysis at ambient temperature, is advantageous rsc.org.

The table below summarizes solvent choices and their general environmental considerations for the key synthetic steps.

Synthetic Step Common Solvents Greener Alternatives/Considerations
Isoindoline SynthesisDichloromethane, Dichloroethane, Toluene, TetrahydrofuranToluene is a less hazardous alternative to chlorinated solvents. Minimizing solvent volume is crucial.
N-BenzylationDMF, AcetonitrileWater, if a suitable water-compatible catalytic system is employed.
Formylation/Aldehyde SynthesisVaries with method (e.g., organic solvents for Pd-catalyzed and photoredox reactions)Exploring aqueous systems or solvent-free reactions where possible.

Chemical Reactivity and Derivatization Chemistry of 2 Benzylisoindoline 5 Carbaldehyde

Reactivity of the Carbaldehyde Group

The carbaldehyde group (-CHO) attached to the isoindoline (B1297411) core is the primary site of chemical reactivity for derivatization. Its chemistry is characterized by nucleophilic additions to the carbonyl carbon and oxidation of the aldehyde to a carboxylic acid.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield the alcohol product or undergoes further reaction.

The aldehyde functional group is readily reduced to a primary alcohol by hydride-donating reagents. This transformation is a common and high-yielding reaction in organic synthesis. The resulting product is (2-benzylisoindolin-5-yl)methanol.

Sodium Borohydride (NaBH₄): A mild reducing agent, selective for aldehydes and ketones. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, capable of reducing a wider range of functional groups. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

ReagentSolventProductTypical Yield
Sodium BorohydrideMethanol(2-benzylisoindolin-5-yl)methanol>95%
Lithium Aluminum HydrideTHF, then H₂O workup(2-benzylisoindolin-5-yl)methanol>95%

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbaldehyde group is a powerful method for forming carbon-carbon bonds. This reaction leads to the formation of secondary alcohols.

Grignard Reagents (R-MgX): The addition of a Grignard reagent (e.g., methylmagnesium bromide) to 2-benzylisoindoline-5-carbaldehyde would result in the formation of a secondary alcohol, such as 1-(2-benzylisoindolin-5-yl)ethanol.

Organolithium Reagents (R-Li): These are more reactive than Grignard reagents and behave similarly, adding an alkyl or aryl group to the carbonyl carbon.

Organozinc Reagents (R₂Zn): The Reformatsky reaction, using an α-halo ester and zinc metal, is a classic example of an organozinc addition that would yield a β-hydroxy ester.

Reagent TypeExample ReagentProduct
GrignardMethylmagnesium Bromide1-(2-benzylisoindolin-5-yl)ethanol
Organolithiumn-Butyllithium1-(2-benzylisoindolin-5-yl)pentan-1-ol
Organozinc (Reformatsky)Ethyl bromoacetate, ZnEthyl 3-(2-benzylisoindolin-5-yl)-3-hydroxypropanoate

The reaction of the aldehyde with primary amines and their derivatives under mildly acidic conditions results in the formation of a C=N double bond through a condensation reaction, eliminating a molecule of water.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) forms an imine. For instance, reacting with aniline (B41778) would produce N-((2-benzylisoindolin-5-yl)methylene)aniline.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, this compound oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone.

NucleophileProduct ClassProduct Name Example
Primary Amine (Aniline)ImineN-((2-benzylisoindolin-5-yl)methylene)aniline
HydroxylamineOximeThis compound oxime
HydrazineHydrazoneThis compound hydrazone

These reactions are cornerstone C-C bond-forming strategies in organic synthesis, starting from an aldehyde.

Aldol (B89426) Reaction: While the aldehyde itself cannot self-condense in an aldol reaction as it lacks an α-hydrogen, it can act as an electrophilic partner in a crossed-aldol reaction with an enolizable ketone or aldehyde.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) in the presence of a weak base (like piperidine), leading to a C=C bond after dehydration. The product would be diethyl 2-((2-benzylisoindolin-5-yl)methylene)malonate.

Wittig Reaction: This reaction provides a highly versatile method for forming alkenes. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane, to replace the carbonyl oxygen with a carbon group, yielding an alkene like 2-benzyl-5-vinylisoindoline.

Reaction NameReagent(s)Product Type
Knoevenagel CondensationDiethyl malonate, Piperidineα,β-Unsaturated ester
Wittig ReactionMethylenetriphenylphosphoraneTerminal Alkene

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-benzylisoindoline-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid.

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A classic and powerful oxidizing agent for this purpose.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test. The product is the carboxylate salt, which is then acidified.

Pinnick Oxidation (NaClO₂): A highly efficient method for oxidizing aldehydes to carboxylic acids in the presence of other oxidizable functional groups, using sodium chlorite (B76162) in the presence of a chlorine scavenger like 2-methyl-2-butene.

Oxidizing AgentConditionsProduct
Potassium PermanganateBasic, then acidic workup2-benzylisoindoline-5-carboxylic acid
Jones ReagentAcetone, H₂SO₄2-benzylisoindoline-5-carboxylic acid
Tollens' ReagentAmmoniacal Silver Nitrate2-benzylisoindoline-5-carboxylic acid (after acidification)
Pinnick OxidationSodium Chlorite, 2-methyl-2-butene2-benzylisoindoline-5-carboxylic acid

Electrochemistry of the Carbaldehyde Group

The carbaldehyde group is an electroactive moiety susceptible to reduction. While specific electrochemical data for this compound is not extensively documented, the behavior of aromatic aldehydes has been well-studied and provides a strong basis for predicting its reactivity.

The electrochemical reduction of aromatic aldehydes typically proceeds via a one-electron transfer to form a radical anion. In aprotic solvents like dimethylformamide (DMF) and acetonitrile, these radical anions can undergo dimerization. cdnsciencepub.com The rate of this dimerization is influenced by the specific aromatic structure. cdnsciencepub.com

Sustainable and practical methods for the electrochemical reduction of aldehydes to their corresponding primary alcohols have been developed. These methods offer a green alternative to traditional chemical reductants. tandfonline.comresearchgate.netorganic-chemistry.org One such method employs a simple undivided electrolytic cell with copper electrodes in water, successfully reducing various aromatic and aliphatic aldehydes to primary alcohols in good yields without the formation of dimeric byproducts. tandfonline.comtandfonline.com Another approach uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a sacrificial reductant in an undivided cell with platinum electrodes, operating under ambient conditions. organic-chemistry.org Mechanistic studies suggest these reactions can proceed through direct electrochemical reduction followed by either protonation to yield the alcohol or radical-radical homocoupling to form a diol. researchgate.netorganic-chemistry.org

Table 1: Electrochemical Reduction Methods for Aromatic Aldehydes

MethodElectrodesSolvent/MediumReductant/CatalystProduct(s)Reference
Cyclic Voltammetry-DMF, ACN-Radical anion, Dimer cdnsciencepub.com
Electrolytic CellCopperWaterNonePrimary alcohol tandfonline.comtandfonline.com
Electrolytic CellPlatinum-DABCOAlcohol or Diol organic-chemistry.org

Reactivity of the Isoindoline Core

The isoindoline core, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, possesses its own distinct reactivity. ontosight.aiwikipedia.org

The benzene ring of the isoindoline core can undergo electrophilic aromatic substitution. The existing substituents—the fused pyrrolidine (B122466) ring and the carbaldehyde group—direct the position of incoming electrophiles. The alkylamino part of the isoindoline ring is an activating group and an ortho-, para-director. Conversely, the carbaldehyde group at the 5-position is a deactivating group and a meta-director. libretexts.orglibretexts.org

Given these opposing effects, predicting the precise outcome of electrophilic substitution on this compound is complex. The directing power of the activating isoindoline nitrogen would favor substitution at the ortho (position 4) and para (position 7) positions relative to the nitrogen. The deactivating carbaldehyde group would direct incoming groups to the meta positions (positions 4 and 6). The position at C4 is activated by the nitrogen and deactivated/meta-directed by the aldehyde, while the position at C7 is only activated by the nitrogen. Therefore, substitution is most likely to occur at the C-7 position, and to a lesser extent, the C-4 position. The reactivity of the ring is a sum of the activating and deactivating effects of the substituents. libretexts.orgmsu.edu

The nitrogen atom of the isoindoline ring is a nucleophilic center and can participate in various reactions, including alkylation and acylation. ontosight.ai In this compound, the nitrogen is already substituted with a benzyl (B1604629) group. However, cleavage of the N-benzyl bond is a possible transformation, which would allow for subsequent functionalization at the nitrogen atom. This debenzylation can often be achieved through catalytic hydrogenation. Once the secondary amine (isoindoline-5-carbaldehyde) is obtained, it can be reacted with a variety of electrophiles to introduce new functional groups.

Recent research has also explored nitrogen-atom insertion into the isoindoline ring system, leading to the formation of ortho-quinonedimethane (o-QDM) intermediates. acs.org

The five-membered ring of the isoindoline core can undergo ring-opening or rearrangement reactions under specific conditions. For example, a stereospecific ring-expanding skeletal rearrangement of isoindoline derivatives to tetrahydroisoquinolines has been developed. clockss.org This process is mediated by triphenylphosphine (B44618) and carbon tetrachloride and proceeds through the formation and subsequent ring-opening of a labile aziridinium (B1262131) intermediate. clockss.org While this specific reaction was demonstrated on a different isoindoline derivative, it highlights a potential pathway for skeletal rearrangement of the isoindoline core. clockss.org Additionally, oxidative ring-opening of C,N-annelated isoindole systems has been observed, leading to the formation of quinazoline (B50416) derivatives. tubitak.gov.tr

Selective Derivatization Strategies

The presence of two reactive functional groups (the aldehyde and the isoindoline nitrogen) in this compound necessitates strategies for selective functionalization if modification at only one site is desired.

To achieve selective modification, one functional group can be temporarily protected while the other is being reacted. The development of sustainable protection and deprotection methods, including electrochemical and photochemical approaches, is an active area of research. nih.gov

Protecting the Aldehyde: The carbaldehyde group can be protected as an acetal (B89532) or thioacetal by reacting it with a diol (e.g., ethylene (B1197577) glycol) or a dithiol (e.g., ethane-1,2-dithiol) under acidic conditions. This protection is robust and can be removed by acid-catalyzed hydrolysis. Once the aldehyde is protected, the isoindoline nitrogen can be functionalized. For instance, the N-benzyl group could be cleaved and the resulting secondary amine could be acylated or alkylated. Subsequent deprotection of the acetal would restore the carbaldehyde group.

Modifying Reactivity at Nitrogen: While the nitrogen is already benzylated, strategies exist to modify this position. As mentioned, catalytic hydrogenation can remove the benzyl group. The resulting secondary amine could then be protected with a group like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz). This would allow for selective reactions at the carbaldehyde group. Following the desired transformation, the Boc or Cbz group can be removed under acidic conditions or by hydrogenolysis, respectively, to regenerate the free secondary amine, which could then be re-alkylated if desired.

The choice of protecting groups is crucial and must be compatible with the reaction conditions planned for the other functional group. nih.gov

Chemoselective Transformations of Competing Functional Groups

The presence of both a nucleophilic tertiary amine and an electrophilic aldehyde group within the same molecule presents a unique challenge and opportunity for selective chemical transformations. The reactivity of each group can be modulated by the careful selection of reagents and reaction conditions, allowing for the synthesis of a diverse array of derivatives.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical modifications, including carbon-carbon bond formation and oxidation-reduction reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base, to form a new carbon-carbon double bond. nih.govwikipedia.org In the case of this compound, the isoindoline nitrogen, being a weak base, could potentially act as an internal catalyst for this transformation. However, external amine catalysts are often employed to ensure efficient reaction. nih.govtandfonline.comresearchgate.net The reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of α,β-unsaturated products. nih.govwikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst and a carboxylic acid-containing active methylene compound, would result in a decarboxylated product. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. masterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent) is expected to be highly chemoselective, targeting the aldehyde group without affecting the tertiary amine. masterorganicchemistry.comwikipedia.org This transformation is valuable for introducing a variety of substituted vinyl groups onto the isoindoline scaffold. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene. organic-chemistry.org

Reductive Amination: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org While this compound already contains a tertiary amine, the aldehyde group can be selectively reacted with primary or secondary amines to form an intermediate imine, which is then reduced in situ to a new, more complex amine. masterorganicchemistry.comfrontiersin.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known to be selective for the reduction of imines in the presence of other functional groups. masterorganicchemistry.com This approach allows for the introduction of a wide range of substituents via the newly formed amino group.

Oxidation of the Aldehyde: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents. Reagents such as Tollens' reagent or Fehling's solution are classic examples used to oxidize aldehydes without affecting other functional groups like tertiary amines. ncert.nic.in More modern and efficient methods may also be employed for this transformation, ensuring high chemoselectivity. This conversion to a carboxylic acid provides a new reactive site for further derivatization, such as amide bond formation.

Transformations of the Isoindoline Nitrogen

The tertiary amine of the isoindoline ring can also undergo specific chemical transformations, although its reactivity is generally lower than that of the aldehyde.

The following tables summarize the potential chemoselective transformations of this compound.

Table 1: Chemoselective Transformations of the Aldehyde Group

Reaction TypeReagents and ConditionsExpected Product
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), base catalyst (e.g., piperidine, pyridine) in a suitable solvent (e.g., ethanol, toluene). nih.govwikipedia.org2-Benzyl-5-(2-substituted-vinyl)isoindoline derivative
Wittig ReactionPhosphonium ylide (e.g., Ph3P=CHR) in an aprotic solvent (e.g., THF, ether). masterorganicchemistry.comlibretexts.org2-Benzyl-5-(substituted-vinyl)isoindoline derivative
Reductive AminationPrimary or secondary amine (R1R2NH), reducing agent (e.g., NaBH3CN, NaBH(OAc)3) in a suitable solvent (e.g., methanol, dichloroethane). wikipedia.orgmasterorganicchemistry.com2-Benzyl-5-((R1R2N)methyl)isoindoline
Aldehyde OxidationMild oxidizing agent (e.g., Tollens' reagent, Fehling's solution). ncert.nic.in2-Benzylisoindoline-5-carboxylic acid

Table 2: Chemoselective Transformations of the Isoindoline Nitrogen

Reaction TypeReagents and ConditionsExpected Product
N-Oxide FormationOxidizing agent (e.g., H2O2, m-CPBA) or O2/aldehyde/Fe2O3 system. tandfonline.com2-Benzyl-2-oxidoisoindoline-5-carbaldehyde

Applications in Advanced Organic Synthesis and Material Sciences

2-Benzylisoindoline-5-carbaldehyde as a Key Building Block

The inherent reactivity of the aldehyde group, coupled with the structural and electronic properties of the N-benzylisoindoline scaffold, positions this compound as a pivotal starting material for the synthesis of a diverse array of more complex molecules.

The aldehyde functionality of this compound serves as a versatile handle for the construction of fused heterocyclic systems. Through condensation reactions with various nucleophiles, followed by intramolecular cyclization reactions, a range of polycyclic structures can be accessed. For instance, the aldehyde can react with active methylene (B1212753) compounds, enamines, or other suitable bifunctional reagents to initiate cascade reactions, ultimately leading to the formation of novel fused ring systems incorporating the isoindoline (B1297411) motif.

One general strategy involves the Knoevenagel condensation of the aldehyde with a compound containing an active methylene group, followed by an intramolecular cyclization. This approach can lead to the formation of fused pyridines, pyrimidines, or other heterocyclic rings, depending on the nature of the reacting partner. The N-benzyl group can influence the stereochemical outcome of these reactions and can be retained in the final product or cleaved at a later stage if desired.

Furthermore, the isoindoline nitrogen can participate in cyclization reactions. For example, after conversion of the aldehyde to a suitable derivative, intramolecular reactions involving the N-benzyl group or the aromatic ring of the isoindoline core can be envisioned to create intricate, three-dimensional heterocyclic frameworks. Research on the one-pot synthesis of polycyclic isoindolines from in situ-generated isoindoles highlights the propensity of the isoindoline core to participate in cyclization reactions, such as Pictet-Spengler-type cyclizations, to yield complex polycyclic structures. nih.gov The aldehyde group on the 5-position of this compound provides a key electrophilic site to initiate such intramolecular cyclizations, leading to the formation of novel fused systems.

The isoindoline core is a structural motif present in a variety of naturally occurring alkaloids with interesting biological activities. nih.govbeilstein-journals.org These include the likes of the cytochalasans and certain indolocarbazole alkaloids. beilstein-journals.org The synthesis of these complex natural products often relies on the strategic use of functionalized building blocks that can be elaborated into the final target molecule.

While direct evidence for the use of this compound in the total synthesis of a specific natural product is not prominently documented, its potential as a key intermediate is significant. The aldehyde group can be readily converted into a variety of other functional groups, such as an alcohol, a carboxylic acid, an alkene, or an imine, which can then be used to construct the intricate side chains or additional ring systems found in complex isoindoline-containing natural products. For example, the aldehyde could undergo a Wittig reaction to introduce a carbon-carbon double bond, a crucial step in the assembly of a larger molecular framework.

A review of the chemistry of isoindole natural products reveals that the construction of the isoindoline core is a critical aspect of their total synthesis. nih.govbeilstein-journals.org The use of pre-functionalized isoindoline derivatives, such as those bearing an aldehyde group, can significantly streamline the synthetic route. The N-benzyl group in this compound can serve as a protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis to allow for further functionalization.

The concept of using a central molecular scaffold to generate a large number of structurally related compounds, known as a combinatorial library, is a cornerstone of modern drug discovery and materials science. nih.govnih.gov The this compound molecule is an excellent candidate for such a scaffold-based approach.

The aldehyde group provides a convenient attachment point for a wide variety of chemical building blocks through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones, oximes, and other derivatives. Each of these reactions can be performed with a diverse set of reagents, allowing for the rapid generation of a large library of compounds with different substituents at the 5-position.

Simultaneously, the N-benzyl group can be either retained as a fixed element of the scaffold or it could be replaced by a variety of other substituents through N-debenzylation followed by N-alkylation or N-arylation with a library of different electrophiles. This dual functionalization capability at two distinct points on the isoindoline core—the 5-position and the nitrogen atom—allows for the creation of a three-dimensional library of compounds with a high degree of structural diversity. The rigid isoindoline core provides a well-defined spatial arrangement for the appended substituents, which is a desirable feature for probing interactions with biological targets or for developing materials with specific properties.

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. rsc.org The structure of this compound contains several features that make it an interesting building block for the construction of supramolecular architectures.

The aromatic rings of the isoindoline core and the benzyl (B1604629) group can participate in π-π stacking interactions, which are a common driving force for self-assembly. The aldehyde group can form hydrogen bonds with suitable donor or acceptor molecules. Furthermore, the aldehyde can be derivatized to introduce other functional groups that are known to promote self-assembly, such as amides, ureas, or carboxylic acids.

For instance, conversion of the aldehyde to a carboxylic acid would introduce a strong hydrogen-bonding motif, capable of forming dimers or extended networks. Alternatively, reaction of the aldehyde with an amine to form an imine, followed by reduction, would yield a secondary amine that can also participate in hydrogen bonding. The interplay of these non-covalent interactions can lead to the formation of a variety of supramolecular structures, such as gels, liquid crystals, or discrete molecular cages. While specific studies on the supramolecular assembly of this compound are not widely reported, research on related bis(hydroxy-isoindolinone)s demonstrates the capacity of the isoindoline scaffold to engage in self-assembly processes. researchgate.net

Role in the Development of Advanced Materials (if applicable to isoindoline class)

The unique combination of a rigid, aromatic core and a reactive functional group makes isoindoline derivatives, including this compound, promising candidates for the development of advanced materials with tailored electronic, optical, or mechanical properties.

The aldehyde functionality of this compound can be utilized to synthesize monomers for polymerization. For example, the aldehyde can undergo a Wittig reaction with a phosphorus ylide containing a polymerizable group, such as a vinyl or an acrylate (B77674) group. The resulting monomer, containing the 2-benzylisoindoline moiety, could then be polymerized to yield a polymer with the isoindoline unit as a pendant group.

Alternatively, the aldehyde could be used in condensation polymerization reactions. For example, reaction with a diamine could lead to the formation of a polyimine, or after reduction, a polyamine. These polymers could exhibit interesting properties due to the presence of the rigid and bulky isoindoline group, which could affect the polymer's thermal stability, solubility, and conformational properties. While the inherent reactivity of isoindoles can sometimes lead to undesired polymerization, the more stable isoindoline core of the title compound, when appropriately functionalized, can be harnessed for controlled polymerization. nih.gov The incorporation of the this compound moiety into a polymer backbone could lead to materials with unique photophysical or charge-transport properties, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Coordination Chemistry

The design and synthesis of ligands are central to the advancement of coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complex. While direct, extensive research on the coordination chemistry of this compound is not yet prevalent in the published literature, its molecular architecture strongly suggests its potential as a versatile ligand precursor, primarily through the formation of Schiff base derivatives.

The aldehyde functional group at the 5-position of the isoindoline ring is a key feature, providing a reactive site for condensation reactions with primary amines to form imines, commonly known as Schiff bases. These Schiff base ligands are renowned in coordination chemistry for their ability to form stable complexes with a wide array of transition metals. The general synthetic route to such a ligand would involve the reaction of this compound with a selected primary amine (R-NH₂), as depicted in the scheme below.

Scheme 1: General synthesis of a Schiff base ligand from this compound. Reaction scheme showing the condensation of this compound with a primary amine to form a Schiff base ligand.

This reaction is typically catalyzed by a small amount of acid.

The resulting Schiff base ligand would possess at least one coordination site: the imine nitrogen. Depending on the nature of the 'R' group of the primary amine, additional donor atoms such as oxygen or other nitrogens could be introduced, allowing for the formation of bidentate or polydentate ligands. This tunability is a significant advantage in designing complexes with specific geometries and electronic properties.

The N-benzyl group is anticipated to influence the properties of the resulting metal complexes in several ways. Its steric bulk can play a crucial role in controlling the coordination environment around the metal center, potentially leading to lower coordination numbers or distorted geometries. Furthermore, the electronic effects of the benzyl group can modulate the electron density on the isoindoline nitrogen and, by extension, the entire ligand framework, thereby influencing the stability and reactivity of the metal complex.

Expected Coordination Behavior and Research Findings from Analogous Systems

By examining the coordination chemistry of structurally similar aldehyde-derived Schiff base ligands, we can infer the likely behavior of those derived from this compound. Aromatic aldehydes are known to form stable Schiff bases that coordinate readily with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). ekb.eg The resulting complexes often exhibit well-defined geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the denticity of the ligand.

For instance, Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are extensively studied and typically act as bidentate ligands, coordinating through the imine nitrogen and the phenolic oxygen. ekb.eg While the this compound-derived ligand lacks the hydroxyl group of salicylaldehyde, the introduction of a functional group on the amine precursor could provide a second donor site. For example, condensation with amino acids or ethanolamine (B43304) would yield ligands with carboxylate or hydroxyl functionalities, respectively, capable of chelation.

The formation of metal complexes is typically confirmed through various spectroscopic and analytical techniques. A comparison of the infrared (IR) spectrum of the free ligand with that of the metal complex is particularly informative. A shift in the C=N (imine) stretching frequency upon complexation is a strong indicator of coordination through the imine nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

The table below summarizes typical spectroscopic data for metal complexes of Schiff base ligands derived from aromatic aldehydes, which can serve as a predictive model for complexes of this compound derivatives.

Metal Ion Coordination Geometry Typical IR Data (cm⁻¹) ν(C=N) of Ligand Typical IR Data (cm⁻¹) ν(C=N) of Complex Typical ¹H NMR Data (δ ppm) -CH=N- of Ligand Typical ¹H NMR Data (δ ppm) -CH=N- of Complex
Cu(II)Square Planar~1625~1605~8.5~8.8
Ni(II)Square Planar/Octahedral~1630~1610~8.4~8.7
Co(II)Tetrahedral/Octahedral~1620~1600~8.6~9.0 (paramagnetically shifted)
Zn(II)Tetrahedral~1628~1615~8.5~8.7

Note: The data presented in this table are representative values for Schiff base complexes of various aromatic aldehydes and are intended to be illustrative of the expected shifts upon complexation.

The development of advanced materials with tailored magnetic or luminescent properties is a significant driver of research in coordination chemistry. The rigid isoindoline framework of this compound-based ligands could be advantageous in creating organized supramolecular structures or coordination polymers. The steric influence of the N-benzyl group could be exploited to direct the assembly of these structures, potentially leading to materials with interesting catalytic or photophysical properties.

Computational and Theoretical Investigations of 2 Benzylisoindoline 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the properties of organic compounds like 2-Benzylisoindoline-5-carbaldehyde. researchgate.net These calculations provide a foundational understanding of the molecule's geometry and electronic characteristics. rsc.org

Electronic structure analysis delves into the distribution of electrons within a molecule, which governs its chemical behavior. By solving approximations of the Schrödinger equation, properties like molecular orbital energies, charge distribution, and electrostatic potential can be determined. For this compound, this analysis would reveal the electron density across the isoindoline (B1297411) core, the benzyl (B1604629) substituent, and the carbaldehyde functional group.

A key output of this analysis is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution from the perspective of an approaching reactant, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). eurjchem.com In this compound, the oxygen atom of the carbaldehyde group is expected to be a site of negative potential (prone to electrophilic attack), while the hydrogen of the aldehyde and regions of the aromatic rings would show positive potential.

Natural Bond Orbital (NBO) analysis is another critical tool, used to study hyperconjugative interactions and charge delocalization between filled donor orbitals and empty acceptor orbitals within the molecule. eurjchem.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO would indicate where the molecule is most likely to react with an electrophile, while the LUMO's distribution would show where a nucleophile would attack. For instance, in reactions involving the aldehyde, the LUMO is expected to be localized on the carbonyl carbon, making it susceptible to nucleophilic addition. fiveable.me

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following values are hypothetical examples for illustrative purposes, as specific published data for this compound is unavailable.)

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.8Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)4.7Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which contains several single bonds capable of rotation, a multitude of conformers exist. The primary sources of flexibility are the rotation around the bond connecting the benzyl group to the isoindoline nitrogen and the orientation of the carbaldehyde group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, treating atoms as classical particles moving according to Newton's laws of motion. taylorfrancis.com An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov

The simulation tracks the trajectory of every atom over a set period (from nanoseconds to microseconds), providing insights into:

Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD), one can assess if the molecule maintains a stable average conformation or undergoes significant structural changes. nih.gov

Flexibility: The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the molecule are most mobile. For this compound, the terminal benzyl ring and the carbaldehyde group would be expected to show higher flexibility compared to the rigid isoindoline core.

Solvent Interactions: MD simulations explicitly model interactions, such as hydrogen bonds, between the molecule and the surrounding solvent, which can significantly influence its conformation and reactivity. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation (Note: These are general parameters and would be optimized for a specific study.)

ParameterSettingPurpose
Force FieldAMBER, GAFFDefines the potential energy function for atoms and bonds. nih.gov
Water ModelTIP3PRepresents the solvent environment. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. nih.gov
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
Simulation Time100 nsDuration of the simulation to observe dynamic events. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate or interpret experimental data. For this compound, these predictions would include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies corresponding to different bond stretches, bends, and torsions can be computed. This helps in assigning the peaks observed in experimental FT-IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the aldehyde group could be precisely predicted.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. eurjchem.com This allows for the prediction of the absorption wavelengths (λ_max) in the UV-visible spectrum, which correspond to the π-π* and n-π* transitions within the aromatic systems and the carbonyl group.

Computational Studies on Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.netrsc.org For this compound, the aldehyde group is a primary site of chemical reactivity, participating in reactions like nucleophilic additions, condensations (e.g., aldol-type reactions), and oxidations. researchgate.net

Computational studies can map the entire reaction pathway for a given transformation. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants and products. The transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and understand the origins of stereoselectivity in reactions that produce chiral centers. researchgate.net

Future Research Trajectories and Challenges for 2 Benzylisoindoline 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-Benzylisoindoline-5-carbaldehyde is a foundational challenge that will enable its widespread investigation. Current synthetic strategies for related isoindoline (B1297411) structures often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of novel synthetic methodologies that are both sustainable and economically viable.

One promising avenue is the exploration of one-pot reactions that combine the formation of the isoindoline ring with the introduction of the benzyl (B1604629) and carbaldehyde functionalities. For instance, a potential route could involve the cyclization of a suitably substituted phthalic anhydride (B1165640) derivative in the presence of benzylamine. Another approach could be the development of catalytic C-H activation/functionalization strategies on a pre-formed N-benzylisoindoline core.

A key challenge will be to achieve high regioselectivity in the formylation step, ensuring the aldehyde group is introduced at the desired 5-position of the isoindoline ring. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, will be crucial for maximizing yield and purity.

Exploration of Undiscovered Reactivity Patterns

The aldehyde functionality on the aromatic ring of this compound is a versatile handle for a wide array of chemical transformations. While the general reactivity of aromatic aldehydes is well-established, the specific influence of the N-benzylisoindoline scaffold on this reactivity remains to be explored. numberanalytics.comnumberanalytics.com

Future investigations should focus on mapping the reactivity of the aldehyde group in various reaction types, including:

Nucleophilic Addition Reactions: Studying the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to the carbonyl carbon will be essential for creating new derivatives with diverse functionalities. numberanalytics.comnumberanalytics.com The steric and electronic effects of the bulky N-benzylisoindoline moiety on the stereochemical outcome of these additions warrant detailed investigation.

Condensation Reactions: The formation of Schiff bases, hydrazones, and oximes through condensation with primary amines and their derivatives opens up pathways to a vast library of new compounds with potential biological activities.

Oxidation and Reduction: Selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to further derivatives with different physicochemical properties and potential applications. numberanalytics.com

A significant challenge will be to understand and control the interplay between the reactivity of the aldehyde group and potential reactions at other sites within the molecule, such as the benzylic position or the aromatic rings.

Integration into Flow Chemistry Methodologies

The adoption of flow chemistry offers a paradigm shift for the synthesis and modification of this compound, enabling enhanced safety, scalability, and process control. mtroyal.caepa.govresearchgate.net Continuous flow processes can often overcome the limitations of traditional batch chemistry, particularly for reactions that are highly exothermic or involve hazardous reagents. durham.ac.uk

Future research should aim to translate key synthetic steps for this compound into a continuous flow setup. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate product purification and catalyst recycling. researchgate.net For example, a flow process could be designed for the N-alkylation of isoindoline-5-carbaldehyde (B12960509) with benzyl bromide, allowing for precise control over reaction time and temperature to minimize side product formation. mtroyal.caepa.gov

The primary challenge in this area will be the development of robust and efficient flow protocols. This requires careful optimization of parameters such as flow rate, reactor temperature, and reagent concentration. uc.pt The integration of in-line analytical techniques will be crucial for real-time monitoring and optimization of the flow process.

Potential for Catalytic Transformations

Catalysis offers a powerful tool for the selective functionalization of this compound, enabling the synthesis of complex molecules that would be difficult to access through traditional methods. Future research should explore a range of catalytic transformations targeting different parts of the molecule.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the aromatic ring, starting from a halogenated precursor of this compound. Furthermore, the development of catalytic methods for the direct C-H functionalization of the isoindoline core would represent a significant advancement in terms of atom economy and synthetic efficiency.

A key challenge will be the development of catalysts that are both highly active and selective for the desired transformation, avoiding unwanted side reactions. Understanding the coordination chemistry of the N-benzylisoindoline scaffold with various metal catalysts will be essential for designing effective catalytic systems.

Advanced Applications in Complex Molecular Architecture Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures, including natural products and novel pharmaceutical agents. The aldehyde group can serve as a key functional handle for participating in multicomponent reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Future research should focus on utilizing this compound as a scaffold in diversity-oriented synthesis to generate libraries of novel compounds for biological screening. For example, it could be employed in the synthesis of isoindolinone derivatives, a class of compounds known to exhibit a range of biological activities. nih.gov

The main challenge in this area is the strategic design of synthetic routes that effectively leverage the reactivity of this compound to build intricate three-dimensional structures. This will require a deep understanding of its chemical properties and the development of innovative synthetic strategies.

Q & A

Q. What are the established synthetic routes for 2-Benzylisoindoline-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Classical synthesis : Utilize benzaldehyde derivatives (e.g., 5-substituted isoindolines) as precursors. For example, Friedel-Crafts alkylation or reductive amination may introduce the benzyl group .
  • Optimization : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., AlCl₃ for Friedel-Crafts), and temperatures to optimize yield. Monitor purity via HPLC or TLC .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard. Recrystallization in ethanol can improve crystallinity .
  • Validation : Confirm structure via 1H^1H-/13C^{13}C-NMR and FT-IR for aldehyde (C=O stretch ~1700 cm1^{-1}) .
Method Key Reagents Typical Yield
Reductive AminationNaBH3_3CN, NH3_360-75%
Friedel-Crafts AlkylationAlCl3_3, Benzyl chloride50-65%

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in isomer identification?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Key parameters: R-factor < 5%, bond length/angle deviations within 3% of expected values .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+^+) with < 5 ppm error. Fragmentation patterns distinguish isoindoline regioisomers .
  • Complementary Techniques : 1H^1H-NMR coupling constants (e.g., JCHO_{CHO}) and NOESY correlations validate spatial arrangements .
Technique Key Data Detection Limit
X-ray DiffractionBond angles, torsion angles0.01 Å resolution
HR-MSExact mass, isotopic pattern0.001 Da

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation .
  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Fume hoods mandatory due to volatile aldehydes .
  • Spill Management : Neutralize with sodium bisulfite (1:1 molar ratio) and adsorb with vermiculite .
  • Toxicity Screening : Conduct Ames test for mutagenicity and zebrafish embryo assays for acute toxicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). Aldehyde LUMO energy correlates with electrophilicity .
  • Solvent Effects : PCM models simulate polar aprotic solvents (e.g., DMSO) to predict reaction barriers .
  • Validation : Compare computed ΔG\Delta G^\ddagger with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Use SciFinder or Reaxys to compile IC50_{50} values. Apply statistical tests (e.g., ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .
  • Mechanistic Studies : Use SPR or ITC to measure binding affinity discrepancies caused by solvent polarity .

Q. How does the electronic environment of the isoindoline ring influence the aldehyde's stability under acidic/basic conditions?

Methodological Answer:

  • pH Stability Profiling : Monitor degradation via UV-Vis (λmax_{\text{max}} ~270 nm) in buffers (pH 1–13).
  • Substituent Effects : Electron-donating groups (e.g., -OCH3_3) stabilize the aldehyde via resonance; electron-withdrawing groups (e.g., -NO2_2) accelerate hydrolysis .
  • Kinetic Analysis : Pseudo-first-order rate constants (kobs_{\text{obs}}) quantify degradation rates .

Q. What novel applications exist for this compound in asymmetric catalysis or supramolecular chemistry?

Methodological Answer:

  • Chiral Ligand Design : Chelate transition metals (e.g., Pd, Ru) for enantioselective C–C bond formation. Test ee via chiral HPLC .
  • Host-Guest Systems : Functionalize calixarenes or cyclodextrins with the aldehyde for molecular recognition. Characterize binding via 1H^1H-NMR titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.